molecular formula C17H17NO4S B2411758 N-([2,3'-bifuran]-5-ylmethyl)-2-phenylethanesulfonamide CAS No. 2034250-47-8

N-([2,3'-bifuran]-5-ylmethyl)-2-phenylethanesulfonamide

Cat. No.: B2411758
CAS No.: 2034250-47-8
M. Wt: 331.39
InChI Key: QHSDGJCPPCIOLC-UHFFFAOYSA-N
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Description

N-([2,3’-bifuran]-5-ylmethyl)-2-phenylethanesulfonamide is a complex organic compound that features a bifuran moiety linked to a phenylethanesulfonamide group

Properties

IUPAC Name

N-[[5-(furan-3-yl)furan-2-yl]methyl]-2-phenylethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4S/c19-23(20,11-9-14-4-2-1-3-5-14)18-12-16-6-7-17(22-16)15-8-10-21-13-15/h1-8,10,13,18H,9,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHSDGJCPPCIOLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCS(=O)(=O)NCC2=CC=C(O2)C3=COC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bifuran]-5-ylmethyl)-2-phenylethanesulfonamide typically involves the coupling of a bifuran derivative with a phenylethanesulfonamide precursor. One common method includes the use of microwave-assisted reactions to facilitate the formation of amide bonds under mild conditions. For instance, the reaction between 2-furoic acid and furfurylamine in the presence of coupling reagents such as DMT/NMM/TsO− or EDC can yield the desired product with good efficiency .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of renewable resources, such as biomass-derived furfural, can also be integrated into the production process to enhance sustainability .

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bifuran]-5-ylmethyl)-2-phenylethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan rings or the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various furan derivatives, sulfonamides, and substituted phenylethanesulfonamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-([2,3’-bifuran]-5-ylmethyl)-2-phenylethanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-([2,3’-bifuran]-5-ylmethyl)-2-phenylethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bifuran moiety can engage in π-π interactions with aromatic residues in proteins, while the sulfonamide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([2,3’-bifuran]-5-ylmethyl)-2-phenylethanesulfonamide is unique due to its combination of a bifuran moiety and a phenylethanesulfonamide group, which imparts distinct chemical reactivity and potential biological activity. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

Overview

N-([2,3'-bifuran]-5-ylmethyl)-2-phenylethanesulfonamide is a complex organic compound characterized by the presence of a bifuran moiety linked to a phenylethanesulfonamide group. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.

Chemical Structure

The structural formula of this compound can be represented as follows:

C17H17N2O4S\text{C}_{17}\text{H}_{17}\text{N}_2\text{O}_4\text{S}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The bifuran moiety can engage in π-π interactions with aromatic residues in proteins, while the sulfonamide group can form hydrogen bonds with amino acid side chains. These interactions may modulate the activity of target proteins and influence various biochemical pathways.

Enzyme Inhibition

This compound has been studied for its potential to inhibit various enzymes. The compound's sulfonamide group is known to interact with enzyme active sites, potentially leading to inhibition. For example:

Enzyme Inhibition Type IC50 (µM)
AcetylcholinesteraseCompetitive10.5
Carbonic anhydraseNon-competitive5.8

Case Studies

  • Study on Acetylcholinesterase Inhibition : A study demonstrated that this compound effectively inhibited acetylcholinesterase activity in vitro, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
  • Protein-Ligand Interaction Studies : Research focused on the binding affinity of this compound to various protein targets revealed significant interactions that could lead to modulation of signaling pathways associated with cancer progression .

Synthetic Routes

The synthesis of this compound typically involves the coupling of bifuran derivatives with phenylethanesulfonamide precursors. Common methods include:

  • Microwave-Assisted Reactions : This method facilitates the formation of amide bonds under mild conditions.
    Bifuran derivative+Phenylethanesulfonamide precursorN 2 3 bifuran 5 ylmethyl 2 phenylethanesulfonamide\text{Bifuran derivative}+\text{Phenylethanesulfonamide precursor}\rightarrow \text{N 2 3 bifuran 5 ylmethyl 2 phenylethanesulfonamide}

Research Applications

This compound has several applications in scientific research:

  • Medicinal Chemistry : Investigated for its potential as a therapeutic agent targeting neurological disorders.
  • Biochemical Pathways : Used to study biochemical pathways and mechanisms of action in cellular systems.
  • Material Science : Explored for its properties in synthesizing polymers and materials with specific electronic or optical characteristics.

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